molecular formula C15H15NO2 B1621493 4'-Aminomethyl-biphenyl-3-carboxylic acid methyl ester CAS No. 445492-67-1

4'-Aminomethyl-biphenyl-3-carboxylic acid methyl ester

Cat. No. B1621493
M. Wt: 241.28 g/mol
InChI Key: SEYILLJJSJGXJD-UHFFFAOYSA-N
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Description

4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester is a chemical compound. It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The compound has an aminomethyl group (-NH2CH2-) attached to the 4’ position of one of the phenyl rings and a carboxylic acid methyl ester group (-COOCH3) attached to the 3 position of the other phenyl ring .


Molecular Structure Analysis

The molecular structure of 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester consists of two phenyl rings connected by a single bond, with an aminomethyl group attached to the 4’ position of one of the phenyl rings and a carboxylic acid methyl ester group attached to the 3 position of the other phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester would depend on the specific conditions and reagents used. For example, the carboxylic acid methyl ester group could undergo hydrolysis in the presence of water and a strong acid to yield a carboxylic acid and methanol . The aminomethyl group could also participate in various reactions, such as condensation with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester would depend on its molecular structure. For example, the presence of the polar carboxylic acid methyl ester group could influence the compound’s solubility in different solvents .

Safety And Hazards

As with any chemical compound, handling 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester requires appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester could include exploring its potential applications in various fields, such as organic synthesis or medicinal chemistry. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 3-[4-(aminomethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYILLJJSJGXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362735
Record name 4'-aminomethyl-biphenyl-3-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Aminomethyl-biphenyl-3-carboxylic acid methyl ester

CAS RN

445492-67-1
Record name 4'-aminomethyl-biphenyl-3-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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